molecular formula C15H26O2 B072362 Linalyl isovalerate CAS No. 1118-27-0

Linalyl isovalerate

Cat. No. B072362
CAS RN: 1118-27-0
M. Wt: 238.37 g/mol
InChI Key: WCDGWAIZRYMVOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of linalyl isovalerate or closely related compounds such as linalool and linalyl acetate involves various chemical processes. For instance, the synthesis of linalyl acetate, a related ester, has been catalyzed by p-toluenesulphonic acid, suggesting a pathway that could be relevant for synthesizing linalyl isovalerate under optimized conditions (Zhu, 2004)^20^.

Molecular Structure Analysis

The structural analysis of molecules closely related to linalyl isovalerate, such as linalool and its derivatives, reveals insights into the stereochemistry and molecular interactions. For example, studies on linalool oxide stereoisomers provide a foundation for understanding the molecular structure of linalyl isovalerate by examining its furanoid forms and the impact of stereochemistry on its properties (Askari & Mosandl, 1991)^18^.

Chemical Reactions and Properties

The chemical reactivity of linalyl isovalerate can be inferred from reactions involving similar compounds. For instance, the gas-phase reactions of linalool with OH radicals, NO3 radicals, and O3 indicate a rapid reactivity that would be relevant for understanding the behavior of linalyl isovalerate in various conditions (Shu et al., 1997)^15^.

Physical Properties Analysis

The physical properties of linalyl isovalerate, such as solubility, melting point, and boiling point, can be closely related to those of its analogs. For instance, the study on high conductive electrolyte compositions for IT-SOFC applications provides insights into the thermal stability and conductive properties of materials that could be analogous to the physical properties of linalyl isovalerate (Khan et al., 2017)^19^.

Chemical Properties Analysis

The chemical properties of linalyl isovalerate, including reactivity with other chemicals, stability under various conditions, and its behavior in biological systems, can be deduced from studies on similar compounds. The enzymatic conversion studies of hexachlorocyclohexane (Bala et al., 2012)^1^ and the analysis of antibacterial networks based on isosorbide and linalool (Modjinou et al., 2015)^3^ provide valuable insights into the potential chemical properties and applications of linalyl isovalerate.

Scientific Research Applications

  • Anti-inflammatory Properties : Linalool and Linalyl Acetate, key components in many essential oils, have shown significant anti-inflammatory effects. This suggests that Linalyl Isovalerate, being chemically related, may also possess similar properties (Peana et al., 2002).

  • Safety and Efficacy as Flavourings : Aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols and esters, including Linalyl compounds, are generally safe and effective as flavourings for animal species. This could indicate the potential use of Linalyl Isovalerate in food and animal feed (Westendorf, 2012).

  • Antimicrobial Activity : Monoterpenes like Linalyl Acetate exhibit significant antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting the possible antimicrobial application of Linalyl Isovalerate (Trombetta et al., 2005).

  • Metabolism by Microorganisms : Linalyl Acetate is metabolized by Pseudomonas incognita, with several metabolites identified. Understanding this metabolic pathway can be crucial for biotechnological applications involving Linalyl Isovalerate (Renganathan & Madyastha, 1983).

  • Antioxidant Properties : Linalyl Acetate has been studied for its antioxidant properties in heated soybean oil, indicating potential applications of Linalyl Isovalerate as an antioxidant in food preservation (Yan & White, 1990).

  • Local Anaesthetic Activity : The essential oil of Lavandula angustifolia, which contains Linalol and Linalyl Acetate, exhibits local anaesthetic activity. This suggests potential medical applications for Linalyl Isovalerate (Ghelardini et al., 1999).

  • Skin Penetration : Studies on the skin penetration of terpenes like Linalyl Acetate from essential oils and topical vehicles can inform the development of dermal applications for Linalyl Isovalerate (Cal, 2006).

  • Vascular Relaxation Effects : Linalyl Acetate in lavender essential oil has been shown to relax vascular smooth muscle, indicating potential cardiovascular applications for Linalyl Isovalerate (Koto et al., 2006).

Safety And Hazards

Linalyl Isovalerate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-7-15(6,10-8-9-12(2)3)17-14(16)11-13(4)5/h7,9,13H,1,8,10-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGWAIZRYMVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047160
Record name Linalyl isovalerate
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Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless to pale yellow liquid with a sweet, fruity citrusy odour
Record name Linalyl isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030428
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Record name Linalyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/77/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

188.00 °C. @ 760.00 mm Hg
Record name Linalyl isovalerate
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Solubility

insoluble in water, soluble in alcohol and oils, 1 ml in 5.5 to 7 ml 80% alcohol (in ethanol)
Record name Linalyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/77/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.880-0.888
Record name Linalyl isovalerate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Linalyl isovalerate

CAS RN

1118-27-0
Record name Linalyl isovalerate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl isovalerate
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Record name Butanoic acid, 3-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
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Record name Linalyl isovalerate
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Record name 1,5-dimethyl-1-vinylhex-4-enyl isovalerate
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Record name LINALYL ISOVALERATE
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Record name Linalyl isovalerate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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